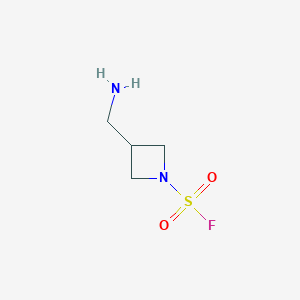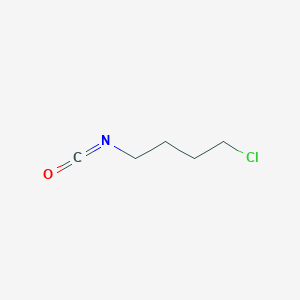
1-Chloro-4-isocyanatobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-isocyanatobutane is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol It is characterized by the presence of both a chloro and an isocyanato functional group attached to a butane backbone
準備方法
1-Chloro-4-isocyanatobutane can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloro-4-aminobutane with phosgene (COCl2) under controlled conditions . The reaction typically proceeds as follows:
1-chloro-4-aminobutane+phosgene→this compound+HCl
Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. Alternative methods may include the use of other carbonylating agents or the direct chlorination of 4-isocyanatobutane.
化学反応の分析
1-Chloro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.
Addition Reactions: The isocyanato group can react with nucleophiles like water, alcohols, or amines to form urea, carbamate, or thiocarbamate derivatives.
Polymerization: The isocyanato group can participate in polymerization reactions, forming polyurethanes when reacted with polyols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles. The major products formed depend on the specific reagents and conditions employed .
科学的研究の応用
1-Chloro-4-isocyanatobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins, through the formation of stable urea linkages.
Medicine: Its derivatives are explored for potential therapeutic applications, including as precursors to active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-chloro-4-isocyanatobutane involves its reactivity towards nucleophiles. The isocyanato group is highly electrophilic and readily reacts with nucleophiles to form stable covalent bonds. This reactivity underlies its use in modifying biomolecules and synthesizing various derivatives. The chloro group can also undergo nucleophilic substitution, further expanding its chemical versatility .
類似化合物との比較
1-Chloro-4-isocyanatobutane can be compared with similar compounds such as butyl isocyanate (C5H9NO) and 1-chloro-4-aminobutane (C4H10ClN). While butyl isocyanate lacks the chloro group, making it less versatile in substitution reactions, 1-chloro-4-aminobutane lacks the isocyanato group, limiting its reactivity towards nucleophiles. The presence of both functional groups in this compound makes it unique and highly reactive .
特性
分子式 |
C5H8ClNO |
|---|---|
分子量 |
133.57 g/mol |
IUPAC名 |
1-chloro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8ClNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChIキー |
DLOJFZYDDGVUCK-UHFFFAOYSA-N |
正規SMILES |
C(CCCl)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


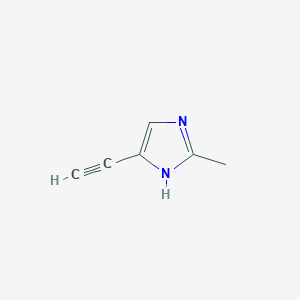
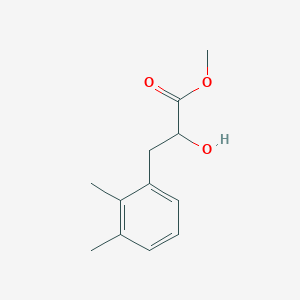
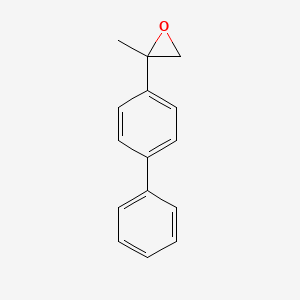
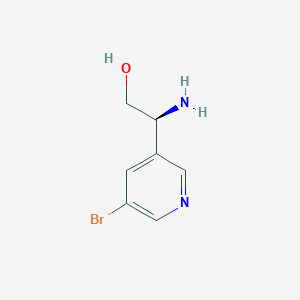
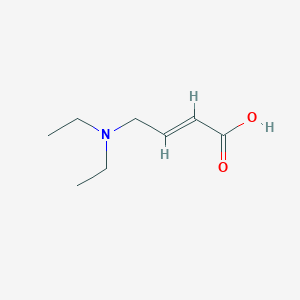
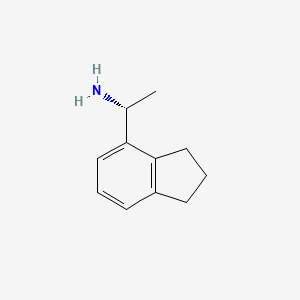


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)
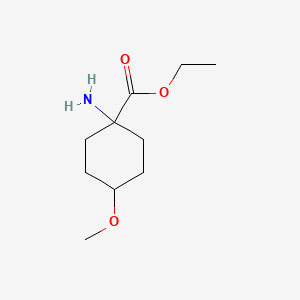
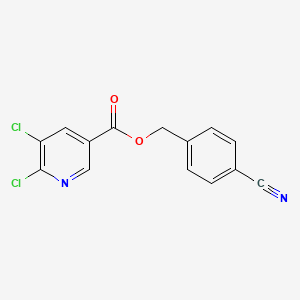
![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
